4-Imino-1,2-dimethyl-1,4-dihydropyrimidine-5-carbonitrile
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Overview
Description
4-Imino-1,2-dimethyl-1,4-dihydropyrimidine-5-carbonitrile is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen atoms.
Preparation Methods
The synthesis of 4-Imino-1,2-dimethyl-1,4-dihydropyrimidine-5-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 1,3-dicarbonyl compounds with guanidine derivatives. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
4-Imino-1,2-dimethyl-1,4-dihydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aromatic pyrimidines.
Reduction: Reduction reactions can convert the compound into its dihydropyrimidine analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrimidine ring.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Imino-1,2-dimethyl-1,4-dihydropyrimidine-5-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Imino-1,2-dimethyl-1,4-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell membrane integrity . The compound’s anticancer activity is linked to its ability to induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
4-Imino-1,2-dimethyl-1,4-dihydropyrimidine-5-carbonitrile can be compared with other pyrimidine derivatives such as uracil, cytosine, and thymine. While these compounds share a similar pyrimidine core, this compound is unique due to its specific substituents and imino group, which confer distinct chemical and biological properties . Similar compounds include:
Uracil: A naturally occurring pyrimidine base found in RNA.
Cytosine: A pyrimidine base found in DNA and RNA.
Thymine: A pyrimidine base found in DNA.
Properties
Molecular Formula |
C7H8N4 |
---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
4-imino-1,2-dimethylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C7H8N4/c1-5-10-7(9)6(3-8)4-11(5)2/h4,9H,1-2H3 |
InChI Key |
DLAAZYBOFNGVPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=N)C(=CN1C)C#N |
Origin of Product |
United States |
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